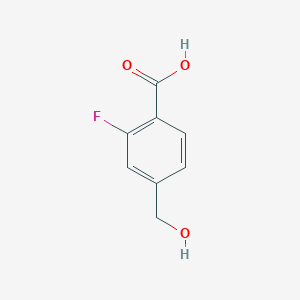

2-fluoro-4-(hydroxymethyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRWSMHXYHEAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430743 | |

| Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214554-18-4 | |

| Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214554-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-fluoro-4-(hydroxymethyl)benzoic acid" properties

An In-depth Technical Guide to 2-fluoro-4-(hydroxymethyl)benzoic acid

Introduction: In the landscape of modern medicinal chemistry and material science, fluorinated organic molecules serve as indispensable building blocks. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound (CAS No. 214554-18-4) has emerged as a particularly valuable trifunctional reagent, offering a unique combination of a carboxylic acid, a hydroxymethyl group, and a fluorine-substituted aromatic ring.[3][4] This guide provides an in-depth analysis of its properties, a well-reasoned synthesis protocol, its applications, and critical safety information for researchers and drug development professionals.

Part 1: Core Chemical and Physical Profile

This compound is typically available as a white solid with a purity of 97% or higher.[3][5] Its distinct structural arrangement—a benzene ring substituted with a fluorine atom at the 2-position, a carboxylic acid at the 1-position, and a hydroxymethyl group at the 4-position—underpins its utility as a versatile synthetic intermediate.[3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 214554-18-4 | [3][5][6] |

| Molecular Formula | C₈H₇FO₃ | [3][5][7] |

| Molecular Weight | 170.14 g/mol | [3][5] |

| Appearance | White Solid | [3][8] |

| Melting Point | 170-175 °C | [5][8] |

| Purity | ≥97% | [5][7] |

| InChI Key | ZCRWSMHXYHEAQD-UHFFFAOYSA-N | [3][5] |

| SMILES | OCc1ccc(C(O)=O)c(F)c1 | [3][5] |

Spectroscopic Signature

Unambiguous identification of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics can be predicted based on its structure and data from analogous compounds.[9]

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum would feature a complex aromatic region due to the fluorine coupling. One would expect to see the carboxylic acid proton as a broad singlet downfield (>12 ppm). The benzylic protons of the -CH₂OH group would appear as a doublet (due to coupling with the hydroxyl proton) around 4.5 ppm, while the hydroxyl proton itself would appear as a triplet around 5.4 ppm. The aromatic protons would exhibit complex splitting patterns between 7.2 and 7.8 ppm, influenced by ortho, meta, and fluorine couplings.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon of the carboxylic acid would be observed around 166 ppm. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and appear significantly downfield. The benzylic carbon would be found around 62 ppm. The remaining aromatic carbons would appear between 115-140 ppm, with their chemical shifts and C-F coupling constants (²JCF, ³JCF) providing definitive structural information.

-

IR Spectroscopy (ATR): A broad absorption band from 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretch. Another broad band around 3300-3500 cm⁻¹ would indicate the O-H stretch of the hydroxymethyl group. C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region.

Part 2: Synthesis Methodology and Rationale

While this compound is commercially available, understanding its synthesis is crucial for developing derivatives or scaling up production. A robust and logical synthetic route can be designed starting from the readily available 4-bromo-2-fluorobenzoic acid.[10][11] This proposed multi-step pathway highlights key chemical transformations and the rationale behind each experimental choice.

Proposed Synthesis Workflow

The overall strategy involves protecting the carboxylic acid, introducing the hydroxymethyl group via a lithium-halogen exchange, and finally, deprotecting to yield the target compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification (Protection)

-

Objective: To protect the reactive carboxylic acid as a methyl ester, preventing it from interfering with the subsequent organolithium reaction.

-

Procedure:

-

Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10 vol).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor reaction completion by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-2-fluorobenzoate, which can be used in the next step without further purification.

-

Step 2: Lithium-Halogen Exchange and Formylation

-

Causality: At low temperatures (-78 °C), n-butyllithium acts as a strong base to selectively perform a lithium-halogen exchange with the aryl bromide, forming a highly reactive aryllithium intermediate. This nucleophile readily attacks an electrophile like formaldehyde (generated from paraformaldehyde) to form the desired C-C bond.

-

Procedure:

-

Dissolve methyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 vol) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flask, dry paraformaldehyde (3.0 eq) under vacuum with gentle heating and then cool under nitrogen. Add anhydrous THF to create a slurry.

-

Transfer the aryllithium solution via cannula into the paraformaldehyde slurry at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude methyl 2-fluoro-4-(hydroxymethyl)benzoate.

-

Step 3: Saponification (Deprotection)

-

Objective: To hydrolyze the methyl ester back to the carboxylic acid to yield the final product.

-

Procedure:

-

Dissolve the crude ester from the previous step in a mixture of THF and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 3-5 hours, monitoring by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Part 3: Applications in Research and Development

The unique arrangement of three distinct functional groups makes this compound a powerful building block.[3] Each functional group provides a handle for specific chemical modifications, allowing for the construction of diverse and complex molecular architectures.

Caption: Trifunctional nature driving diverse applications.

Pharmaceutical and Medicinal Chemistry

Fluorinated benzoic acid derivatives are of significant interest in drug discovery.[1][12] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.[1]

-

Scaffold for API Synthesis: This compound serves as a key starting material for more complex active pharmaceutical ingredients (APIs).[3] Its structural similarity to known bioactive molecules makes it an attractive candidate for developing new lead compounds.[3]

-

Enzyme Inhibition: The benzoic acid moiety can act as a hinge-binding element or mimic a substrate for various enzymes. The specific substitution pattern can be fine-tuned to achieve selectivity and potency against targets like kinases or proteases.[12]

Material Science

The properties of this compound also lend themselves to applications in materials science.

-

Liquid Crystals: It is used as an intermediate in the synthesis of liquid crystal materials.[3] The rigid aromatic core combined with the polar functional groups is a common structural motif in mesogens. The ortho-fluorine substituent, in particular, can influence phase behavior and introduce desirable properties like intercalated smectic phases.[13]

-

Polymer Chemistry: The carboxylic acid and hydroxyl groups can both be used for polymerization reactions, such as the formation of polyesters or polyamides, incorporating the fluorinated aromatic unit into the polymer backbone.[3]

Part 4: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.[6]

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[5][6]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Avoid breathing dust, mist, or spray.[6]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

-

-

Storage:

References

- 2-fluoro-4-(hydroxymethyl)

- Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester - Physico-chemical Properties. (n.d.). ChemBK.

- This compound Safety Data Sheet. (2016).

- 2-FLUORO-4-(HYDROXYMETHYL)

- This compound 97%. (n.d.). Sigma-Aldrich.

- 4-Fluoro-2-(hydroxymethyl)benzoic acid. (n.d.). ChemScene.

- 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis. (n.d.). ChemicalBook.

- 2-Fluoro-4-hydroxybenzoic acid SDS. (n.d.). ECHEMI.

- 4-Bromo-2-fluorobenzoic acid synthesis. (n.d.). ChemicalBook.

- 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. (n.d.). Ossila.

- This compound, min 97%. (n.d.). Crescent Chemical Company.

- 4-Fluoro-2-(hydroxymethyl)benzoic acid. (n.d.). Benchchem.

- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (n.d.). X-MOL.

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Pharma Focus Asia.

- Applications of fluorine-containing amino acids for drug design. (2020). European Journal of Medicinal Chemistry.

- A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. (2025). BenchChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 214554-18-4 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound 97 214554-18-4 [sigmaaldrich.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. ossila.com [ossila.com]

physicochemical properties of 2-fluoro-4-(hydroxymethyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(hydroxymethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 214554-18-4), a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. The unique structural arrangement, combining a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene scaffold, makes it a versatile synthetic building block.[1][2] This document details the compound's identity, thermal properties, solubility, acidity, and spectroscopic signature. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols for property determination, empowering researchers to fully characterize and utilize this valuable intermediate.

Introduction

The Strategic Role of Fluorinated Benzoic Acids in Modern Research

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[3][4] Fluorine's high electronegativity and small van der Waals radius can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[2][3] When applied to the benzoic acid framework, these modifications can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making fluorinated benzoic acid derivatives highly sought-after intermediates in the synthesis of novel therapeutics and advanced materials like liquid crystals.[1][4][5]

This compound: A Versatile Trifunctional Building Block

This compound is a prime example of a multi-functional synthetic intermediate. Its structure presents three distinct reactive centers:

-

Carboxylic Acid: Serves as a primary handle for forming amides, esters, or other derivatives, crucial for constructing larger molecular frameworks.[2]

-

Hydroxymethyl Group: A primary alcohol that can be oxidized to an aldehyde or further to a carboxylic acid, or used in esterification and etherification reactions, offering a secondary point for chemical modification.[1][2]

-

Fluorine Atom: Modulates the electronic properties of the aromatic ring and the acidity of the carboxyl group through its strong electron-withdrawing inductive effect.[2]

This unique combination makes the compound a valuable precursor for creating diverse molecular libraries for screening in drug discovery and for synthesizing specialized polymers and liquid crystals.[1]

Core Physicochemical Properties & Characterization Protocols

Accurate characterization is fundamental to the successful application of any chemical intermediate. This section outlines the core properties of this compound and presents detailed protocols for their experimental verification.

Identity and Structure

The foundational identity of the compound is established by its chemical formula, weight, and structural identifiers.

| Property | Value | Source(s) |

| CAS Number | 214554-18-4 | [1][6][7][8] |

| Molecular Formula | C₈H₇FO₃ | [1][7][8] |

| Molecular Weight | 170.14 g/mol | [1][7][8] |

| IUPAC Name | This compound | [1] |

| Appearance | White Solid | [1] |

| SMILES | OCc1ccc(C(O)=O)c(F)c1 | [8] |

| InChI Key | ZCRWSMHXYHEAQD-UHFFFAOYSA-N | [1][8] |

Thermal Properties

Thermal analysis provides critical information regarding the compound's stability, purity, and appropriate handling temperatures.

| Property | Value | Source(s) |

| Melting Point | 170 - 175 °C | [8][9] |

| Boiling Point | Data not available | [9] |

| Calculated LogP | 1.452 | [9] |

While traditional melting point apparatus provides a range, DSC offers superior quantitative data. The onset temperature of the endothermic peak provides a highly accurate melting point, and the sharpness of the peak serves as a reliable indicator of purity. Broader peaks often suggest the presence of impurities.

-

Calibration: Calibrate the DSC instrument using an indium standard (Tₘ = 156.6 °C).

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Method Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

Acidity and Solubility

The carboxylic acid moiety governs the compound's acidity (pKa), while the interplay of all three functional groups dictates its solubility profile. The predicted pKa for a structural isomer, 4-fluoro-2-(hydroxymethyl)benzoic acid, is 3.78, suggesting that the target compound will also be a moderately strong acid, more acidic than benzoic acid (pKa ≈ 4.20) due to the fluorine's inductive effect.[2][10]

While computational models provide a good estimate, the experimental pKa is essential for drug development professionals. It dictates a compound's charge state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration remains the gold standard for this measurement.

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, and the apparent pKa (pKa') is reported.

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (pH 4, 7, 10).

-

Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration: Add standardized 0.1 M NaOH solution in small, precise increments using an auto-burette. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Spectroscopic and Spectrometric Characterization

A complete spectroscopic profile is non-negotiable for confirming the structure and identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework and the local environment of the fluorine atom.

-

¹H NMR: Expected signals include a singlet for the hydroxymethyl (-CH₂-) protons, distinct multiplets for the three aromatic protons, and broad singlets for the alcohol (-OH) and carboxylic acid (-COOH) protons.

-

¹³C NMR: Aromatic carbons will show characteristic C-F coupling constants. Signals for the hydroxymethyl carbon and the carbonyl carbon of the carboxylic acid are also expected.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200 - 3600 (Broad) | Stretching |

| O-H (Carboxylic Acid) | 2500 - 3300 (Very Broad) | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1720 (Strong) | Stretching |

| C-O (Alcohol/Acid) | 1050 - 1300 | Stretching |

| C-F (Aryl) | 1100 - 1250 | Stretching |

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule with high precision.

-

Technique: Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule, typically run in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Expected Mass: The exact mass of the [M-H]⁻ ion (C₈H₆FO₃⁻) would be calculated and compared against the experimentally observed mass. A mass accuracy of <5 ppm provides high confidence in the assigned formula.

Safety, Handling, and Storage

Prudent laboratory practice requires adherence to established safety protocols.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Recommended Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Avoid breathing dust.[6] Wash hands thoroughly after handling.[6]

-

-

Storage and Stability:

Conclusion

This compound is a synthetically valuable intermediate whose utility is unlocked through a thorough understanding of its physicochemical properties. This guide has detailed its key characteristics, from its thermal behavior and acidity to its spectroscopic signature. By employing the robust experimental protocols described herein, researchers in drug discovery and materials science can ensure the quality and identity of this building block, enabling its confident application in the synthesis of novel and complex molecular architectures. The trifunctional nature of this compound ensures its continued relevance as a versatile tool for chemical innovation.

References

- Buy this compound | 214554-18-4. (n.d.). Google AI.

- This compound - Safety Data Sheet. (n.d.). Synquest Labs.

- This compound, min 97%, 1 gram. (n.d.). Aladdin Scientific.

- Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester - Physico-chemical Properties. (n.d.). ChemBK.

- This compound 97 214554-18-4. (n.d.). Sigma-Aldrich.

- This compound 97 214554-18-4 Properties. (n.d.). Sigma-Aldrich.

- This compound 97 214554-18-4 (Korean). (n.d.). Sigma-Aldrich.

- 2-Fluoro-4-hydroxybenzoic acid. (n.d.). CymitQuimica.

- 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis. (n.d.). ChemicalBook.

- 2-Fluoro-4-hydroxybenzoic acid SDS. (n.d.). ECHEMI.

- Supporting Information for a scientific publication. (n.d.).

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid. (2025). TCI Chemicals.

- This compound - Safety Data Sheet. (2025). ChemicalBook.

- SAFETY DATA SHEET - 2-Fluoro-4-Hydroxybenzoic Acid. (2024). Sigma-Aldrich.

- benzoic acid, 4-fluoro-2-hydroxy-, methyl ester (CAS 392-04-1) Properties. (n.d.). Chemcasts.

- 4-Fluoro-2-(hydroxymethyl)benzoic acid. (n.d.). Benchchem.

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025). Article.

- 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. (n.d.). Ossila.

- 2-Fluoro-4-methoxybenzoic acid. (n.d.). PubChem, NIH.

- 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). PMC, NIH.

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.

- 2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem.

- 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). BLD Pharm.

- 4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). PMC, NIH.

- Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). (n.d.). Cheméo.

- Benzoic acid derivatives with improved antifungal activity. (2015). PubMed.

- 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. (n.d.). PubChem.

- Methyl 4-Fluoro-3-hydroxybenzoate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). Table.

Sources

- 1. Buy this compound | 214554-18-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-フルオロ-4-(ヒドロキシメチル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. global.oup.com [global.oup.com]

An In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Within this context, 2-fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-18-4) has emerged as a versatile and highly valuable building block. Its trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a strategically placed fluorine atom, offers a rich platform for the synthesis of complex and biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on empowering researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 214554-18-4 | [2] |

| Molecular Formula | C₈H₇FO₃ | [2] |

| Molecular Weight | 170.14 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 170-175 °C | [2] |

| Purity | ≥97% | [2] |

| SMILES | OCc1ccc(C(O)=O)c(F)c1 | [2] |

| InChI | 1S/C8H7FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | [2] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. A prevalent and logical approach involves the selective functionalization of a readily available starting material, such as 2-fluoro-4-methylbenzoic acid. This multi-step synthesis is designed for regiochemical control and high yields.

Start [label="2-Fluoro-4-methylbenzoic acid"]; Ester [label="Methyl 2-fluoro-4-methylbenzoate"]; Bromination [label="Methyl 4-(bromomethyl)-2-fluorobenzoate"]; Hydrolysis_Alcohol [label="Methyl 2-fluoro-4-(hydroxymethyl)benzoate"]; Final_Hydrolysis [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Ester [label=" Esterification\n(MeOH, H₂SO₄)"]; Ester -> Bromination [label=" Radical Bromination\n(NBS, AIBN)"]; Bromination -> Hydrolysis_Alcohol [label=" Nucleophilic Substitution\n(aq. NaHCO₃)"]; Hydrolysis_Alcohol -> Final_Hydrolysis [label=" Saponification\n(aq. NaOH, then H⁺)"]; }

Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

The following protocol is a representative, field-proven method for the synthesis of this compound, adapted from established organic synthesis principles and patent literature.

Part 1: Esterification of 2-Fluoro-4-methylbenzoic acid

-

Rationale: The initial esterification protects the carboxylic acid from unwanted side reactions during the subsequent radical bromination step.

-

Procedure:

-

To a solution of 2-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-fluoro-4-methylbenzoate as a crude product, which can be used in the next step without further purification.

-

Part 2: Radical Bromination of the Methyl Ester

-

Rationale: This step introduces a bromine atom at the benzylic position, creating a reactive handle for the subsequent introduction of the hydroxyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this selective bromination, and a radical initiator like AIBN is required.

-

Procedure:

-

Dissolve methyl 2-fluoro-4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate to obtain crude methyl 4-(bromomethyl)-2-fluorobenzoate.

-

Part 3: Synthesis of Methyl 2-fluoro-4-(hydroxymethyl)benzoate

-

Rationale: The benzylic bromide is a good leaving group and readily undergoes nucleophilic substitution with a weak base like sodium bicarbonate in an aqueous medium to form the corresponding alcohol.

-

Procedure:

-

Dissolve the crude methyl 4-(bromomethyl)-2-fluorobenzoate in a mixture of acetone and water.

-

Add sodium bicarbonate (1.5 eq) and stir the mixture at room temperature overnight.

-

Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 2-fluoro-4-(hydroxymethyl)benzoate.

-

Part 4: Saponification to this compound

-

Rationale: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid using a strong base, followed by acidification.

-

Procedure:

-

Dissolve methyl 2-fluoro-4-(hydroxymethyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a white solid.

-

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the structure and analysis of analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.2 | br s | 1H | -COOH |

| ~7.85 | t, J ≈ 8.0 Hz | 1H | Ar-H |

| ~7.20 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~7.10 | d, J ≈ 12.0 Hz | 1H | Ar-H |

| ~5.40 | t, J ≈ 5.5 Hz | 1H | -OH |

| ~4.55 | d, J ≈ 5.5 Hz | 2H | -CH₂- |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~166.0 (d) | C=O |

| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~148.0 (d) | C-CH₂OH |

| ~132.0 (d) | Ar-CH |

| ~124.0 (d) | C-COOH |

| ~118.0 (d) | Ar-CH |

| ~112.0 (d) | Ar-CH |

| ~62.0 | -CH₂OH |

FTIR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| ~3350 | O-H stretch (alcohol) |

| ~1690 | C=O stretch (carboxylic acid) |

| ~1610, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

| ~1050 | C-O stretch (alcohol) |

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 170

-

Key Fragments: m/z = 153 ([M-OH]⁺), 141 ([M-CHO]⁺), 125 ([M-COOH]⁺)

Reactivity and Applications in Drug Discovery

The three functional groups of this compound provide a versatile platform for a wide range of chemical transformations.

Core [label="this compound", pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Esterification", pos="-2.5,1.5!"]; Amide [label="Amide Coupling", pos="-2.5,-1.5!"]; Oxidation [label="Oxidation", pos="2.5,1.5!"]; Halogenation [label="Halogenation", pos="2.5,-1.5!"];

Core -> Ester [label="-COOH"]; Core -> Amide [label="-COOH"]; Core -> Oxidation [label="-CH₂OH"]; Core -> Halogenation [label="-CH₂OH"]; }

Key reaction sites of this compound.

-

Carboxylic Acid: This group is readily converted to esters, amides, and acid chlorides, enabling its use in coupling reactions to build larger molecular frameworks. For instance, amide bond formation is a fundamental transformation in the synthesis of many pharmaceuticals.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

-

Fluorinated Aromatic Ring: The fluorine atom enhances the molecule's properties as a pharmacophore. It can increase metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the carboxylic acid and the binding affinity of the molecule to its biological target.

Application in the Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5]

This building block has been cited in patents for the synthesis of novel PARP inhibitors. For example, in patent WO2019118512A1, a derivative of this compound is used as a key intermediate in the construction of a complex heterocyclic system that forms the core of a potent PARP inhibitor. The strategic placement of the fluorine atom and the hydroxymethyl group in the starting material is crucial for achieving the desired substitution pattern and ultimately the biological activity of the final compound.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique combination of functional groups, coupled with the beneficial effects of the fluorine substituent, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers to utilize this compound in their own research programs. As the demand for more effective and targeted therapies continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly continue to increase.

References

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Global Scientific Journal . Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

- Google Patents.

- Google Patents.

-

PubMed . Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed . Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

-

ResearchGate . Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid.... [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD . Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. [Link]

-

Quick Company . An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

-

PubMed . Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

-

National Institutes of Health . Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

- Google Patents. WO2021034815A1 - Methods of making incretin analogs.

-

ResearchGate . Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

-

PubMed . Synthesizing Chiral Drug Intermediates by Biocatalysis. [Link]

-

National Institutes of Health . Inhibitors of PARP: Number crunching and structure gazing. [Link]

-

PubMed Central . Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]

-

MDPI . A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]

-

PubMed . Synergism of PARP inhibitor fluzoparib (HS10160) and MET inhibitor HS10241 in breast and ovarian cancer cells. [Link]

- Google Patents.

-

Research and Reviews . Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. [Link]

-

National Institutes of Health . PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

-

Wiley Online Library . Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. calpaclab.com [calpaclab.com]

- 3. iomcworld.com [iomcworld.com]

- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzoic Acid: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a widely recognized approach for modulating molecular properties. 2-Fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-18-4) emerges as a molecule of significant interest, embodying a trifunctional architecture that offers a versatile platform for synthetic elaboration. This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzoic acid with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[1][2] The core of the molecule is a benzene ring functionalized with a carboxylic acid group at the 1-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 4-position.[1] This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are pivotal to its chemical behavior and utility.

The fluorine atom at the ortho-position to the carboxylic acid exerts a strong electron-withdrawing inductive effect, which is known to influence the acidity of the carboxylic proton. The hydroxymethyl group, a primary alcohol, provides a reactive site for further chemical modifications, such as oxidation or esterification, and can participate in hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 214554-18-4 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 170-175 °C | [2] |

| Purity | ≥97% | [2] |

| Predicted pKa | ~3.5-4.0 (estimated) | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display distinct signals for the aromatic, hydroxymethyl, and carboxylic acid protons. The aromatic region will be influenced by the fluorine substitution, leading to characteristic splitting patterns.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 12.0 - 13.0 | broad singlet | - |

| Ar-H (H-6) | 7.8 - 8.0 | doublet | ~8-9 |

| Ar-H (H-5) | 7.3 - 7.5 | doublet of doublets | ~8-9, ~2 |

| Ar-H (H-3) | 7.2 - 7.4 | doublet of doublets | ~8-9, ~10-11 (due to F) |

| -CH₂- | 4.5 - 4.7 | singlet | - |

| -OH | 5.2 - 5.5 | triplet (exchangeable) | ~5-6 |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 167 |

| C-F (C-2) | 160 - 163 (d, ¹JCF ≈ 240-250 Hz) |

| C-OH (C-4) | 145 - 148 |

| C-H (C-6) | 130 - 132 |

| C-H (C-5) | 118 - 120 (d, JCF ≈ 8-10 Hz) |

| C-H (C-3) | 115 - 117 (d, JCF ≈ 20-25 Hz) |

| C-COOH (C-1) | 122 - 125 (d, JCF ≈ 3-5 Hz) |

| -CH₂- | 62 - 64 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid, H-bonded) |

| ~3400 | Medium, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1710-1680 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| 1600-1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1320-1210 | Strong | C-O stretch (carboxylic acid) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~1250 | Strong | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak at m/z 170, corresponding to the molecular weight of the compound.[1] Characteristic fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and potentially the hydroxymethyl group (M-31).

Synthesis of this compound

Several synthetic routes to this compound can be envisaged, primarily involving the functional group interconversion of appropriately substituted precursors. A common and practical approach involves the oxidation of 2-fluoro-4-methylbenzoic acid.

Proposed Synthetic Workflow: Oxidation of 2-Fluoro-4-methylbenzoic Acid

This method involves the selective oxidation of the methyl group to a hydroxymethyl group. A common route for such a transformation is radical bromination followed by hydrolysis.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzoic acid

-

To a solution of 2-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain the crude 4-(bromomethyl)-2-fluorobenzoic acid, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-(bromomethyl)-2-fluorobenzoic acid (1 equivalent) in an aqueous solution of a weak base, such as sodium bicarbonate.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity and Applications

The trifunctional nature of this compound makes it a versatile building block in organic synthesis. The carboxylic acid can undergo esterification and amidation, the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, and the fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions under certain conditions.

Role in Medicinal Chemistry

Fluorinated benzoic acid derivatives are prevalent in pharmaceuticals due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex bioactive molecules. Its structural motifs are of significant interest in the design of enzyme inhibitors and receptor antagonists.

Applications in Materials Science

In the field of materials science, this compound serves as a precursor for the synthesis of liquid crystals.[1] The presence of the fluorine atom can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the final liquid crystalline materials. The rigid benzoic acid core provides a stable platform for the construction of calamitic (rod-shaped) liquid crystals.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a fluorinated benzene ring, a carboxylic acid, and a hydroxymethyl group provides multiple avenues for synthetic transformations. This guide has provided a detailed technical overview of its structure, properties, spectroscopic characteristics, and potential applications, offering a foundational resource for researchers and scientists working with this compound. The provided synthetic protocol, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. As the demand for sophisticated molecules in drug discovery and materials science continues to grow, the utility of such well-defined building blocks is poised to expand.

References

-

This compound. PubChem. [Link]

-

Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [Link]

Sources

molecular weight of 2-fluoro-4-(hydroxymethyl)benzoic acid

An In-Depth Technical Guide to the Molecular Weight of 2-Fluoro-4-(hydroxymethyl)benzoic Acid

Introduction

This compound is a fluorinated benzoic acid derivative that serves as a versatile building block in organic synthesis.[1] Its applications are found in diverse fields, from being an intermediate in the synthesis of pharmaceuticals and liquid crystals to its use in broader chemical and pharmaceutical research.[1] The unique arrangement of its functional groups—a fluorine atom, a carboxylic acid, and a hydroxymethyl group—imparts specific chemical properties that make it a valuable precursor for more complex molecules.[1]

A precise understanding of the molecular weight of this compound is fundamental to its application. It is a critical parameter for stoichiometric calculations in reaction planning, for the interpretation of analytical data, and for confirming the identity and purity of synthesized or purchased material. This guide provides a comprehensive overview of the theoretical and experimental determination of the , designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Theoretical Molecular Weight

The foundational properties of a molecule dictate its behavior and are essential for its accurate characterization. The identity of this compound is established by its unique chemical formula and structure.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 214554-18-4 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Appearance | White solid | [1] |

| Purity | Typically ≥97% | [2] |

| Melting Point | 170-175 °C |

Calculation of Theoretical Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule.[3] Using the molecular formula C₈H₇FO₃, we can calculate the theoretical molecular weight based on the atomic weights of Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 170.139 g/mol |

Based on this calculation, the nominal molecular weight is 170.14 g/mol .[1][2] This value is the cornerstone for all further analytical verification.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental verification is crucial for confirming the identity and purity of a sample. Several analytical techniques can be employed for this purpose.[4][5] This guide details three robust methods: High-Resolution Mass Spectrometry, Quantitative NMR Spectroscopy, and Acid-Base Titration.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][6] For small molecule analysis, it provides highly accurate molecular weight data, often to within a few parts per million (ppm), which is sufficient to confirm the elemental composition of a compound.[7][8] Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), allowing the intact molecule to be analyzed.[7]

Causality of Experimental Choices:

-

High Resolution: Using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) is critical.[7] It allows for the determination of the exact mass, which can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.

-

Direct Infusion: For a pure sample, direct infusion introduces the sample directly into the ion source, providing a rapid confirmation of molecular weight without chromatographic separation.[3]

-

Ionization Mode: Since the molecule has an acidic carboxylic acid group, negative ionization mode (ESI-) is often preferred as it readily forms the deprotonated [M-H]⁻ ion.

Workflow for HRMS Analysis

Caption: Workflow for molecular weight confirmation by HRMS.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1-10 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in negative ion mode to generate the deprotonated molecule, [C₈H₆FO₃]⁻.

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-300).

-

Data Analysis:

-

Identify the peak corresponding to the [M-H]⁻ ion. The theoretical exact mass for [C₈H₇FO₃ - H]⁻ is 169.0306.

-

Compare the measured m/z value to the theoretical exact mass.

-

Calculate the mass accuracy in parts per million (ppm). A value below 5 ppm strongly confirms the elemental composition and thus the molecular weight.

-

Quantitative NMR (qNMR) Spectroscopy

Principle: While primarily a tool for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for highly accurate quantitative analysis.[9] qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11] By comparing the integral of an analyte's peak to the integral of a certified internal standard of known concentration, the precise concentration and purity of the analyte can be determined.[10][12] This method validates the compound's identity and purity, indirectly confirming its molecular weight is consistent with the structure.

Causality of Experimental Choices:

-

Internal Standard: An internal standard is essential for accurate quantification.[10] It must be of high purity, stable, soluble in the same solvent as the analyte, and have signals that do not overlap with the analyte's signals.

-

Relaxation Delay: A sufficiently long relaxation delay (d1) is critical to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This ensures the signal intensity is truly proportional to the number of nuclei.

-

Non-Overlapping Peaks: The choice of peaks for integration is key. A well-resolved singlet from the analyte and a singlet from the standard are ideal to minimize integration errors.

Workflow for qNMR Analysis

Caption: Logical flow for purity assessment via qNMR.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound (e.g., ~10 mg).

-

Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone, ~10 mg).

-

Dissolve both solids completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use quantitative acquisition parameters, including a 90° pulse angle and a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated.

-

-

Data Processing:

-

Carefully phase the spectrum and apply a baseline correction.

-

Integrate a well-resolved signal from the analyte (e.g., the singlet from the -CH₂OH protons) and a signal from the internal standard.

-

-

Purity Calculation: Calculate the purity of the analyte using the following equation:[9] Purity (%) = (Iₐ / IₛₜᏧ) × (NₛₜᏧ / Nₐ) × (Mₐ / MₛₜᏧ) × (mₛₜᏧ / mₐ) × PₛₜᏧ Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass (using the theoretical value of 170.14 for the analyte)

-

m = Weighed mass

-

P = Purity of the standard

-

Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

-

A calculated purity close to 100% (e.g., >97%) validates that the theoretical molecular weight used in the calculation is correct.

Acid-Base Titration

Principle: Titration is a classic chemical analysis method used to determine the concentration of an analyte.[13] For a carboxylic acid, titration with a strong base of known concentration (a standardized solution) can be used to determine its equivalent weight.[14] Since this compound has one carboxylic acid group, its equivalent weight is equal to its molecular weight. The reaction is a simple 1:1 stoichiometry between the acid (HA) and the base (e.g., NaOH).[14][15]

Causality of Experimental Choices:

-

Standardized Base: The accuracy of the titration depends entirely on the accuracy of the titrant's concentration. The NaOH solution must be standardized against a primary standard (like potassium hydrogen phthalate, KHP) before use.

-

Phenolphthalein Indicator: This indicator is chosen because its color change (from colorless to pink) occurs in the pH range (8.2–10) that corresponds to the equivalence point of a weak acid/strong base titration.

-

Accurate Weighing: The mass of the unknown acid must be measured with high precision, as this value is directly used to calculate the molecular weight.[14]

Workflow for Titration Analysis

Caption: Process for molecular weight determination via titration.

Step-by-Step Protocol:

-

Prepare and Standardize 0.1 M NaOH: Prepare an aqueous solution of ~0.1 M NaOH. Standardize it by titrating against a known mass of KHP to determine its precise molarity.

-

Prepare the Analyte: Accurately weigh approximately 0.200 g of this compound into an Erlenmeyer flask.[14]

-

Dissolve the Analyte: Dissolve the acid in a minimal amount of ethanol, then dilute with deionized water.[15] Add 2-3 drops of phenolphthalein indicator.

-

Titrate: Titrate the acid solution with the standardized NaOH solution, swirling the flask constantly, until the solution turns a faint pink color that persists for at least 30 seconds. This is the endpoint.

-

Record Data: Record the final volume of NaOH solution added.

-

Calculate Molecular Weight:

-

Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × Volume of NaOH (L)

-

Based on the 1:1 stoichiometry, Moles of Acid = Moles of NaOH.

-

Calculate the experimental molecular weight: MW = Mass of Acid (g) / Moles of Acid

-

The result should be very close to the theoretical value of 170.14 g/mol . Repeating the titration three times and averaging the results is recommended for accuracy.

Conclusion

The , with a theoretical value of 170.14 g/mol , is a defining characteristic of this important chemical building block. While this value can be calculated from its molecular formula (C₈H₇FO₃), experimental verification is paramount in a research and development setting to ensure material identity, purity, and quality.

This guide has detailed three complementary analytical techniques for this purpose. High-Resolution Mass Spectrometry provides a direct and highly accurate measurement of the molecule's exact mass. Quantitative NMR offers an elegant method to confirm structural identity and assess purity, thereby validating the molecular weight. Finally, classical Acid-Base Titration presents a cost-effective and reliable method for determining the equivalent weight. The application of these methods, grounded in sound scientific principles, provides researchers with the necessary tools to confidently characterize this compound in their work.

References

-

Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester - ChemBK . ChemBK. [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules . ZefSci. [Link]

-

Quantifying Small Molecules by Mass Spectrometry . LCGC International. [Link]

-

A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

-

Small molecule analysis using MS . Bioanalysis Zone. [Link]

-

Mass Spectrometry in Small Molecule Drug Development . American Pharmaceutical Review. [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]

-

Application of Mass Spectrometry on Small Molecule Analysis . TIGP. [Link]

-

What is qNMR and why is it important? . Mestrelab Resources. [Link]

-

What is qNMR (quantitative NMR)? . JEOL Ltd. [Link]

-

What Are the Analytical Methods for Molecular Weight Determination . MtoZ Biolabs. [Link]

-

Carboxylic Acid Unknowns and Titration . Organic Chemistry at the University of Colorado Boulder. [Link]

-

Quantitative NMR Spectroscopy . SlidePlayer. [Link]

-

Determination of Molecular Weight . University of Southern Mississippi. [Link]

-

Titration of the Unknown Carboxylic Acid . Dr. Gergens' Chemistry Web. [Link]

-

Molecular Weight Determination . Chemistry LibreTexts. [Link]

-

2-Fluoro-4-methoxybenzoic acid . PubChem - NIH. [Link]

-

Molecular Weight Determination by Counting Molecules . The Journal of Physical Chemistry Letters - ACS Publications. [Link]

-

Molecular Weight Determination . Impact Analytical. [Link]

-

Procedure for determining carboxyl groups by the acid-base titration method . ResearchGate. [Link]

-

Molar mass of an unknown carboxylic acid . Homework.Study.com. [Link]

-

Procedure for determining carboxylic acid groups by acid-base titration . ResearchGate. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

- 1. Buy this compound | 214554-18-4 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. zefsci.com [zefsci.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 9. emerypharma.com [emerypharma.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 13. homework.sdmesa.edu [homework.sdmesa.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. researchgate.net [researchgate.net]

2-fluoro-4-(hydroxymethyl)benzoic acid safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 2-fluoro-4-(hydroxymethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of a Versatile Building Block

This compound is a fluorinated benzoic acid derivative increasingly utilized as a key building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring a fluorine atom, a carboxylic acid group, and a hydroxymethyl group, makes it a valuable intermediate for creating more complex molecules, including novel pharmaceutical compounds.[1] While its synthetic utility is significant, a thorough understanding of its safety and hazard profile is paramount for any researcher or scientist handling this compound. This guide provides a comprehensive, technically-grounded overview of its hazards, risk mitigation strategies, and emergency procedures, designed to empower laboratory professionals to work safely and effectively.

This document moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a senior scientist's perspective on why specific precautions are necessary, grounding every recommendation in the compound's known chemical and toxicological properties.

| Identifier | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 214554-18-4 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1] |

| Physical State | Solid | [2][3] |

| Melting Point | 170 - 175 °C | [2] |

| Appearance | White solid | [1] |

Part 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as hazardous, primarily as an irritant and a substance with moderate acute oral toxicity.[1][2]

| GHS Classification | Hazard Code | Hazard Statement | Practical Implication for Researchers |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Accidental ingestion could lead to significant adverse health effects. Strict hygiene protocols are essential. |

| Skin Irritation (Category 2) | H315 | Causes skin irritation | Direct contact with the skin is likely to cause redness, inflammation, or dermatitis. Protective gloves are mandatory. |

| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | The compound can cause significant, potentially painful, but reversible eye damage. Appropriate eye protection is critical. |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Handling must occur in well-ventilated areas. |

Hazard Pictogram: The GHS07 "Exclamation Mark" pictogram is used for this compound, indicating its potential to cause these irritant and acute toxicity effects.[2]

Hazard-Exposure Pathway

The following diagram illustrates the direct relationship between the potential routes of exposure in a laboratory setting and the primary health effects associated with this compound.

Caption: Exposure routes and their corresponding health effects.

Part 2: Toxicological Profile: Understanding the Risks

The available toxicological data indicates that the primary risks from acute exposure are irritation and moderate oral toxicity.[2] It is equally important to note the absence of data in certain areas.

-

Acute Toxicity: Classified as Category 4 for oral toxicity, meaning it is harmful if swallowed.[2] The specific LD50 value is not available in the reviewed literature.

-

Irritation: The compound is a confirmed skin and serious eye irritant.[2][3] This is a common property for many benzoic acid derivatives.

-

Respiratory Sensitization: It may cause respiratory irritation upon inhalation of dust.[2]

-

Data Gaps: Crucially, there is no classification or available data regarding long-term or chronic effects such as germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[2] This absence of data does not mean an absence of risk. For any novel compound or intermediate, it is prudent to assume that chronic exposure could be harmful and to minimize exposure accordingly.

Part 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) protocols and standard operating procedures, is essential for safely handling this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or isolate the worker from it. Their use is non-negotiable.

-

Ventilation: All handling of this compound solid should be performed in a well-ventilated area.[2] For weighing and transferring operations that may generate dust, a certified chemical fume hood is required. The causality is simple: proper ventilation captures airborne particles at the source, preventing them from entering the operator's breathing zone and mitigating the respiratory irritation hazard (H335).

-

Emergency Equipment: Emergency eyewash stations and safety showers must be immediately accessible in any area where this compound is handled.[2] In the event of an accidental splash, immediate and copious flushing is the most critical step in minimizing eye or skin damage.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, used in conjunction with, not as a substitute for, engineering controls.

-

Eye and Face Protection: Chemical safety glasses are the minimum requirement. However, due to the "Causes serious eye irritation" classification, it is highly recommended to use chemical splash goggles, especially when handling larger quantities or when there is a risk of splashing.[2] A face shield worn over goggles provides an additional layer of protection.

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile) that have been inspected for tears or holes before use.[2] Since this is a solid, the primary risk is from dust. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling, even if gloves were worn.[2]

-

Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned.[2] Ensure that arms are covered. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if engineering controls are inadequate or during a large-scale cleanup of a spill where dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[2][3]

Step-by-Step Protocol for Weighing and Handling

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the proper working height and the airflow is correct.

-

Staging: Place the stock container, a pre-tared receiving vessel, and appropriate spatulas/weighing papers inside the fume hood.

-

Dispensing: Slowly open the stock container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh paper or receiving vessel. Avoid any sudden movements that could aerosolize the fine powder. The principle here is to minimize the generation of dust, directly addressing the H335 inhalation hazard.

-

Cleaning: Securely close the stock container. Use a brush or a damp cloth to gently wipe down the spatula and any surfaces within the hood where dust may have settled.

-

Transport: If the weighed compound needs to be moved, ensure the receiving vessel is securely covered.

-

Decontamination: Dispose of gloves and any contaminated weigh papers in the designated solid chemical waste container. Wash hands thoroughly with soap and water.[2]

Safe Handling Workflow

This diagram outlines the logical flow of operations for safely handling the compound.

Caption: A workflow for safe chemical handling operations.

Part 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

-

In Case of Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or if symptoms like coughing persist, seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.[4]

-

In Case of Eye Contact: This is a critical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

-

In Case of Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

-

Accidental Release (Spill):

-